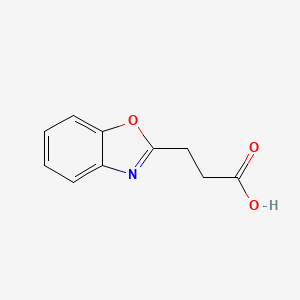

![molecular formula C13H14ClN B1271438 3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride CAS No. 400749-90-8](/img/structure/B1271438.png)

3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

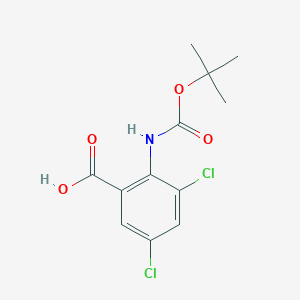

The compound "3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride" is a derivative of biphenyl, which is a class of compounds known for their two phenyl rings connected by a single bond. The methyl and amine groups attached to this biphenyl structure suggest that it may have unique chemical and physical properties, as well as potential biological activity. While the exact compound is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis methods can offer insights into the possible characteristics and applications of "3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride".

Synthesis Analysis

The synthesis of related biphenyl compounds involves various chemical reactions, including Michael addition, Grignard reaction, and catalytic hydrogenation. For instance, the synthesis of a novel quinolinone derivative involved Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another example is the synthesis of an intermediate for Repaglinide, which utilized Grignard reaction followed by several steps including piperidine substitution and catalytic hydrogenation . A simplified and environmentally friendly synthesis of a chloromethyl biphenyl compound was also reported, which avoided the use of high-toxic reagents and achieved a high yield . These methods could potentially be adapted for the synthesis of "3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride".

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been studied using X-ray crystallography and density functional theory (DFT) . These studies provide detailed information on the molecular conformations and interactions, such as hydrogen bonding and charge delocalization, which are crucial for understanding the stability and reactivity of the molecules. The molecular structure of "3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride" could similarly be analyzed to predict its physical and chemical behavior.

Chemical Reactions Analysis

The chemical reactivity of biphenyl derivatives can be influenced by the substituents on the phenyl rings. Local reactivity descriptors calculated for a quinolinone derivative indicated chemically reactive sites in the molecule . Such analysis can be crucial for understanding the potential reactions "3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride" might undergo, which could include interactions with other molecules or participation in further synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are often characterized by spectroscopic methods such as IR, NMR, and MS spectra . These techniques confirm the structure of the synthesized compounds and provide information on their purity and stability. Theoretical calculations can also predict thermodynamic properties and electronic absorption spectra, which are important for understanding the behavior of the compounds under different conditions . The properties of "3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride" would likely be characterized using similar methods to determine its suitability for various applications.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride derivatives have been studied for their potential as corrosion inhibitors. In particular, amine derivative compounds, including those with structural similarities to 3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride, have demonstrated effective corrosion inhibition on mild steel in an acidic medium. These compounds form a protective film on the steel surface, with their efficiency influenced by substituent groups and concentration. Theoretical studies complement these findings by elucidating the adsorption mechanism and interaction between the inhibitor molecules and the metal surface (Boughoues et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

Compounds structurally related to 3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride have been synthesized and employed in the fabrication of organic light-emitting diodes (OLEDs). These compounds exhibit excellent thermal stability and solubility, making them suitable for solution processing. Their application in OLEDs as host materials has shown promising results, with improved device performance attributed to the optimal charge localization and molecular configuration (Ge et al., 2008).

Synthesis of Novel Compounds

The synthesis of novel compounds, including derivatives of 3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride, has been a focus of research. These synthetic processes aim at creating new compounds with potential applications in various fields. For instance, 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride, a derivative, was synthesized and characterized, showcasing the potential for producing new molecules through innovative synthesis methods (Cheng Chuan, 2011).

Safety And Hazards

While specific safety and hazard information for “3’-Methyl-[1,1’-biphenyl]-3-amine hydrochloride” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12;/h2-9H,14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITYSZFWSXTYAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374921 |

Source

|

| Record name | 3'-Methyl[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride | |

CAS RN |

400749-90-8 |

Source

|

| Record name | 3'-Methyl[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)